methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside
Overview
Description
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various glucosyl derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. This interaction is crucial for the synthesis of glycosidic bonds, which are essential in the formation of oligosaccharides and polysaccharides. Additionally, the compound can act as a substrate for nucleophilic addition reactions, further expanding its utility in biochemical synthesis .
Cellular Effects
This compound influences cellular processes by participating in the formation of glycosidic bonds, which are vital for cell membrane integrity and function. It has been observed to affect cell signaling pathways by modulating the activity of glycosylated proteins and enzymes. This modulation can lead to changes in gene expression and cellular metabolism, impacting various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycosyltransferases and other enzymes involved in glycosylation. The compound binds to the active site of these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules. This binding interaction is essential for the formation of glycosidic bonds, which are crucial for the structural and functional integrity of glycoproteins and glycolipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can maintain its activity in vitro, but its stability may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to facilitate glycosylation processes without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as disruptions in cellular metabolism and function. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases, which catalyze the transfer of glycosyl groups to various acceptor molecules. This interaction is crucial for the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can participate in glycosylation processes. The compound’s distribution is influenced by its affinity for these transporters and binding proteins, affecting its accumulation and activity within cells .
Subcellular Localization
This compound is localized to specific subcellular compartments, primarily the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. The compound’s activity is influenced by its localization, as it interacts with enzymes and proteins involved in glycosylation within these compartments. Targeting signals and post-translational modifications play a role in directing the compound to these specific locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside typically involves the benzylation of methyl alpha-D-glucopyranoside. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of methyl alpha-D-glucopyranoside are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of deprotected glucopyranosides.
Substitution: Formation of various glucosyl derivatives with different functional groups.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl protecting groups stabilize the molecule, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyltransferases and other enzymes involved in glycosylation pathways, facilitating the transfer of glycosyl moieties to target molecules .
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: This compound has one less benzyl group, making it less protected and potentially more reactive in certain conditions.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound lacks the methyl group at the anomeric position, which can influence its reactivity and applications.
Uniqueness: Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside is unique due to its complete benzyl protection, which provides stability and selectivity in glycosylation reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-KJQSSVQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445588 | |
Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-37-6 | |
Record name | Methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17791-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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